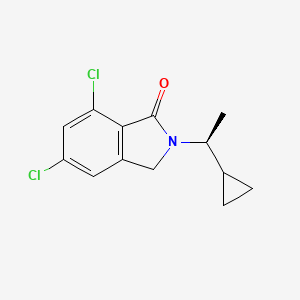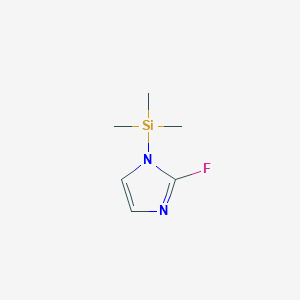![molecular formula C22H22O4 B12946689 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol is a chemical compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.312 g/mol . It is known for its unique structure, which includes multiple phenyl groups and a hydroxyethoxy group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol can be achieved through several methods:
Etherification Reaction: One common method involves the etherification of 4,4’-dihydroxybiphenyl with 2-bromoethanol. This reaction typically requires a base catalyst and is carried out under reflux conditions.
Reaction with Epoxides: Another method involves the reaction of 4-hydroxybiphenyl with ethylene oxide. This reaction is usually performed under acidic or basic conditions to facilitate the opening of the epoxide ring and subsequent attachment to the biphenyl structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl groups can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of ether derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its multiple phenyl groups and hydroxyethoxy functionality, which provide versatility in chemical reactions and applications. Its ability to undergo various types of reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C22H22O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol |
InChI |
InChI=1S/C22H22O4/c23-13-15-25-21-9-5-19(6-10-21)17-1-2-18(4-3-17)20-7-11-22(12-8-20)26-16-14-24/h1-12,23-24H,13-16H2 |
InChI-Schlüssel |
RFFRSXLCDJIMSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


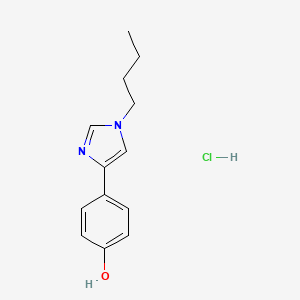
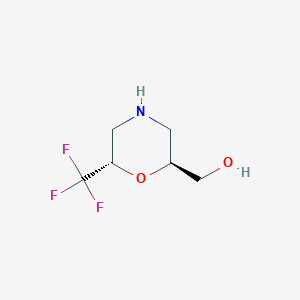
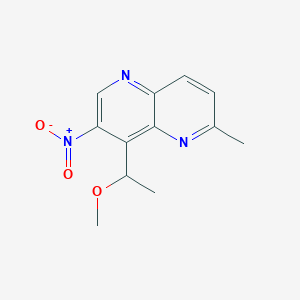
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
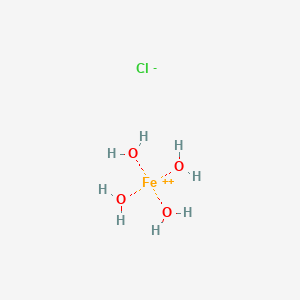
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)

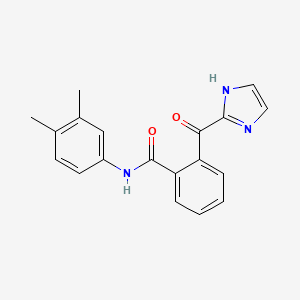
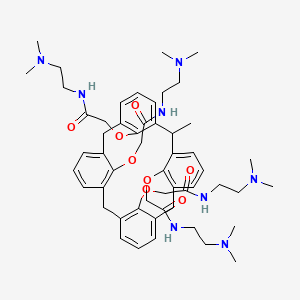
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)

